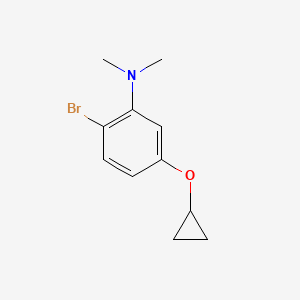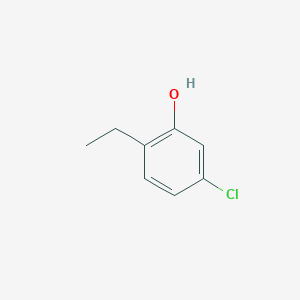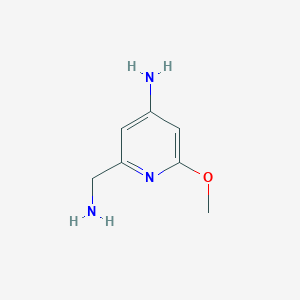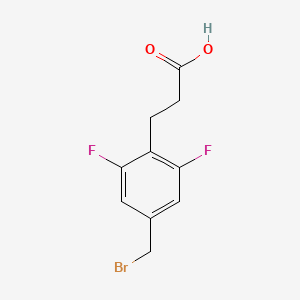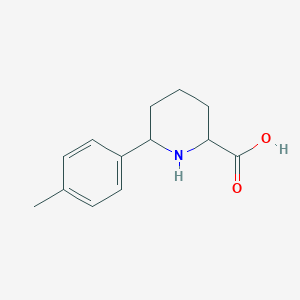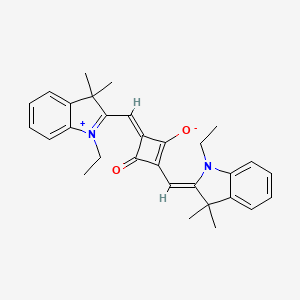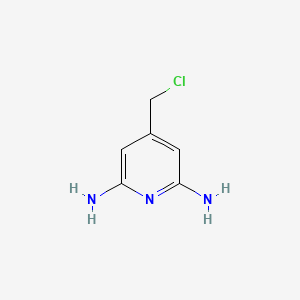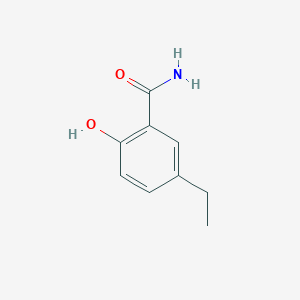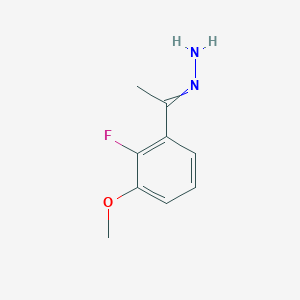
4',4-Difluorobiphenyl-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4-Difluorobiphenyl-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4-Difluorobiphenyl-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: The biphenyl compound undergoes selective fluorination to introduce fluorine atoms at the 4 and 4’ positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to amination at the 2-position. This step can be carried out using palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, with appropriate amine sources and ligands.
Industrial Production Methods: In an industrial setting, the production of 4’,4-Difluorobiphenyl-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’,4-Difluorobiphenyl-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like copper or palladium.
Major Products: The major products formed from these reactions include nitro, nitroso, and substituted biphenyl derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
4’,4-Difluorobiphenyl-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 4’,4-Difluorobiphenyl-2-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
4-Fluorobiphenyl: A related compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
2,2’-Difluorobiphenyl: Another fluorinated biphenyl derivative with fluorine atoms at different positions, leading to distinct chemical behavior.
4,4’-Difluorodiphenyl: A compound with a similar structure but without the amine group, used in materials science and organic synthesis.
Uniqueness: 4’,4-Difluorobiphenyl-2-amine stands out due to the presence of both fluorine atoms and an amine group, which confer unique electronic and steric properties. These features make it particularly valuable in the design of novel materials and pharmaceuticals with specific desired characteristics.
Propriétés
Formule moléculaire |
C12H9F2N |
|---|---|
Poids moléculaire |
205.20 g/mol |
Nom IUPAC |
5-fluoro-2-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |
Clé InChI |
KKCGBKNRAMGQEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


